![molecular formula C12H18O3 B12561487 2,6-Bis[(propan-2-yl)oxy]phenol CAS No. 147825-65-8](/img/structure/B12561487.png)
2,6-Bis[(propan-2-yl)oxy]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Bis[(propan-2-yl)oxy]phenol is a chemical compound known for its unique structure and properties It is a derivative of phenol, where two isopropyl groups are attached to the phenol ring through oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2,6-Bis[(propan-2-yl)oxy]phenol typically involves the alkylation of p-hydroxy benzoic acid with an alkylating agent in the presence of an aqueous mineral acid. The reaction is followed by basification and subsequent washings to yield 4-hydroxy-3,5-diisopropylbenzoic acid. This intermediate is then decarboxylated in the presence of a high boiling solvent and sodium hydroxide as a catalyst at high temperature to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to the synthetic routes mentioned above but are optimized for large-scale production. These methods ensure high purity and yield of the compound, making it suitable for various applications, including pharmaceutical use .
Chemical Reactions Analysis
Types of Reactions
2,6-Bis[(propan-2-yl)oxy]phenol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into various reduced forms.
Substitution: The phenolic hydroxyl group can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product but generally involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted phenols.
Scientific Research Applications
2,6-Bis[(propan-2-yl)oxy]phenol has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antioxidant and anti-inflammatory effects.
Medicine: It is investigated for its potential use in pharmaceuticals, particularly as an anesthetic agent due to its structural similarity to propofol.
Industry: The compound is used in the production of plastics, adhesives, and coatings due to its ability to improve thermal stability and flame resistance
Mechanism of Action
The mechanism of action of 2,6-Bis[(propan-2-yl)oxy]phenol involves its interaction with various molecular targets and pathways. In biological systems, it acts as an antioxidant by reacting with free radicals to form phenoxyl radicals. This property is associated with all phenol-based free radical scavengers. Additionally, its structural similarity to propofol suggests that it may interact with the GABA-A receptor, contributing to its potential anesthetic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2,6-Bis[(propan-2-yl)oxy]phenol include:
Propofol: A widely used anesthetic agent with a similar structure.
Bisoprolol: A beta-blocker used for the treatment of high blood pressure, which has related structural features.
Other Aryloxy Phenols: Compounds with similar phenolic structures and functional groups
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of isopropyl groups. This structure imparts specific properties, such as enhanced thermal stability and antioxidant activity, making it valuable in various applications .
Properties
CAS No. |
147825-65-8 |
|---|---|
Molecular Formula |
C12H18O3 |
Molecular Weight |
210.27 g/mol |
IUPAC Name |
2,6-di(propan-2-yloxy)phenol |
InChI |
InChI=1S/C12H18O3/c1-8(2)14-10-6-5-7-11(12(10)13)15-9(3)4/h5-9,13H,1-4H3 |
InChI Key |
UKQACUPNMJKOAH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C(=CC=C1)OC(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


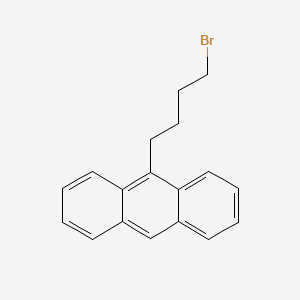

![N~1~-[4-(Diphenylamino)phenyl]-N~1~,N~3~-diphenylbenzene-1,3-diamine](/img/structure/B12561427.png)
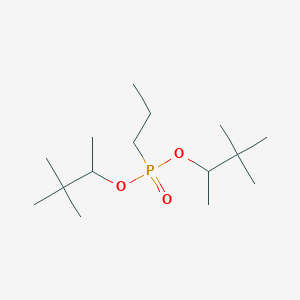
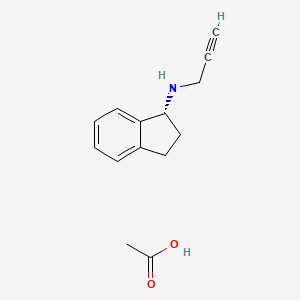
![methyl 2-amino-7-methyl-4-(4-nitrophenyl)-5-oxo-4H-pyrano[3,2-c]pyran-3-carboxylate](/img/structure/B12561452.png)
![Dihydro-1H,3H,5H-pyrazolo[1,2-c][1,3,4]thiadiazole-1,3-dithione](/img/structure/B12561454.png)
![(3S,4R)-2,2-Dimethyl-3,4-dihydro-2H-naphtho[1,2-b]pyran-3,4-diol](/img/structure/B12561464.png)
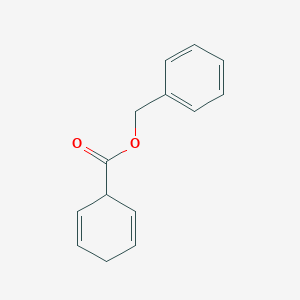
![2-[(Naphthalen-2-yl)sulfanyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B12561477.png)
![1-[(Prop-2-en-1-yl)oxy]-4-[(prop-2-yn-1-yl)oxy]but-2-ene](/img/structure/B12561481.png)
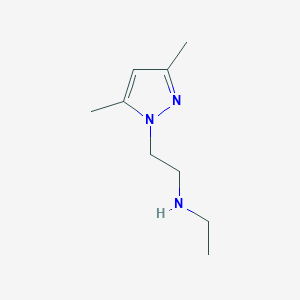
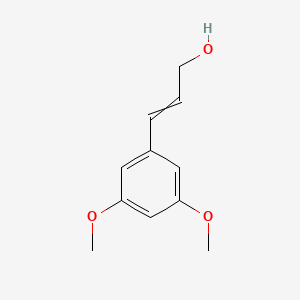
![N,N'-([2,2'-Bipyridine]-4,4'-diyl)bis(3-methoxypropanamide)](/img/structure/B12561510.png)
